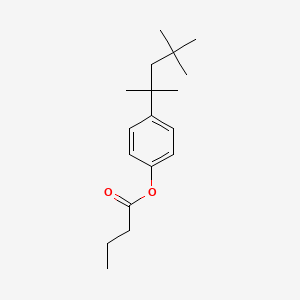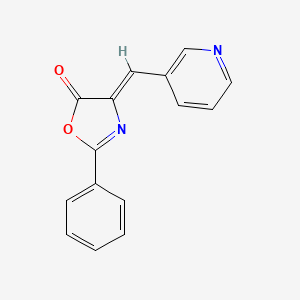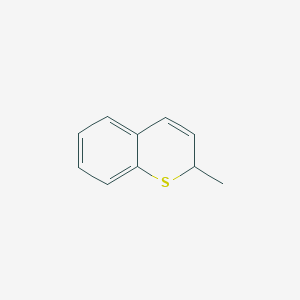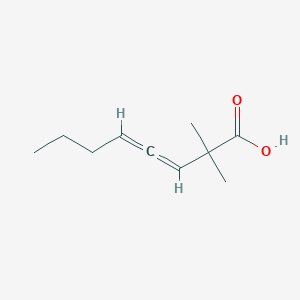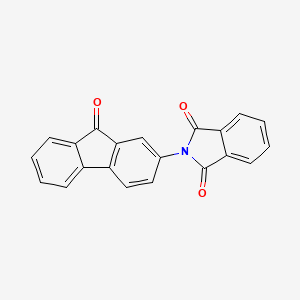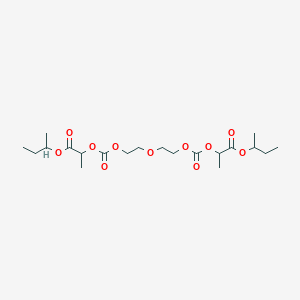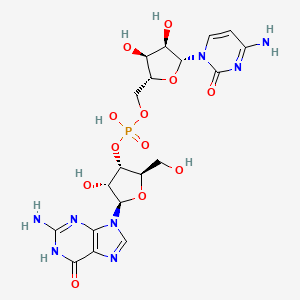
Guanylyl-(3',5')-cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanylyl-(3’,5’)-cytidine, also known as cyclic guanosine monophosphate (cGMP), is a cyclic nucleotide derived from guanosine triphosphate (GTP). It plays a crucial role as a second messenger in various biological processes, including signal transduction pathways. cGMP is involved in regulating vascular tone, platelet aggregation, and phototransduction in the retina .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-(3’,5’)-cytidine typically involves the cyclization of guanosine triphosphate (GTP) to form cGMP. This reaction is catalyzed by the enzyme guanylyl cyclase. The process can be carried out under various conditions, including the presence of specific cofactors and optimal pH levels .
Industrial Production Methods
Industrial production of cGMP involves the use of recombinant DNA technology to produce guanylyl cyclase enzymes in large quantities. These enzymes are then used to catalyze the conversion of GTP to cGMP under controlled conditions. The product is purified using chromatography techniques to achieve high purity levels suitable for pharmaceutical and research applications .
化学反应分析
Types of Reactions
Guanylyl-(3’,5’)-cytidine undergoes several types of chemical reactions, including:
Oxidation: cGMP can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of cGMP.
Substitution: Substitution reactions can introduce different functional groups into the cGMP molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving cGMP include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of cGMP include various cyclic nucleotide derivatives that have different biological activities. These derivatives are often used in research to study the specific functions of cGMP in cellular processes .
科学研究应用
Guanylyl-(3’,5’)-cytidine has a wide range of scientific research applications:
Chemistry: cGMP is used as a model compound to study nucleotide chemistry and enzyme catalysis.
Biology: It plays a key role in signal transduction pathways, including those involved in vision, olfaction, and cardiovascular regulation.
Medicine: cGMP is a target for drug development, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
作用机制
The mechanism of action of Guanylyl-(3’,5’)-cytidine involves its role as a second messenger in signal transduction pathways. cGMP is synthesized from GTP by guanylyl cyclase in response to various extracellular signals. It then activates protein kinase G (PKG), which phosphorylates target proteins to elicit cellular responses. cGMP also regulates ion channels and phosphodiesterases, further modulating cellular activities .
相似化合物的比较
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various biological processes.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with similar signaling functions.
Uniqueness
Guanylyl-(3’,5’)-cytidine is unique in its specific role in regulating vascular tone and phototransduction. Unlike cAMP, which is involved in a broader range of cellular processes, cGMP has more specialized functions in certain tissues, such as the retina and cardiovascular system .
属性
CAS 编号 |
4785-04-0 |
|---|---|
分子式 |
C19H25N8O12P |
分子量 |
588.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |
InChI 键 |
DQTQQHQGSZWEMR-VMIOUTBZSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
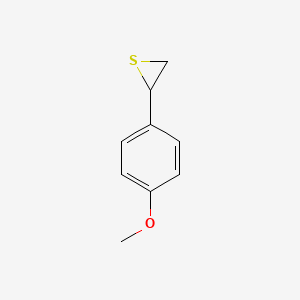


![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
